molecular formula C17H29N5O3S B7026690 N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine

Cat. No.: B7026690
M. Wt: 383.5 g/mol
InChI Key: UWWIZMXQCRAEHI-UHFFFAOYSA-N
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Description

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyrimidine ring

Properties

IUPAC Name

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3S/c1-2-3-12-26(23,24)22-7-5-15(14-22)13-19-17-18-6-4-16(20-17)21-8-10-25-11-9-21/h4,6,15H,2-3,5,7-14H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIZMXQCRAEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)CNC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The pyrrolidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine: shares structural similarities with other pyrrolidine, morpholine, and pyrimidine derivatives.

    Pyrrolidine derivatives: Known for their biological activities and use in drug discovery.

    Morpholine derivatives: Commonly used in pharmaceuticals and agrochemicals.

    Pyrimidine derivatives: Widely studied for their roles in DNA and RNA synthesis, as well as their therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique biological and chemical properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

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